Disodium sebacate

Description

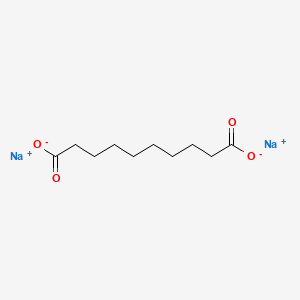

Structure

3D Structure of Parent

Properties

CAS No. |

17265-14-4 |

|---|---|

Molecular Formula |

C10H18NaO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

disodium;decanedioate |

InChI |

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |

InChI Key |

XBVVKNHQSFUHLZ-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

17265-14-4 |

physical_description |

Liquid; OtherSolid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

14047-57-5 |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Disodium Sebacate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of disodium (B8443419) sebacate (B1225510), a versatile dicarboxylic acid salt. The information presented is intended to equip researchers with the necessary knowledge to produce high-purity disodium sebacate for a variety of research and development applications, including its use as a buffering agent, stabilizer in pharmaceutical formulations, and as a component in the synthesis of polymers and lubricants.[1]

Introduction

This compound (C₁₀H₁₆Na₂O₄) is the sodium salt of sebacic acid, a naturally derived dicarboxylic acid.[1] It typically presents as a white crystalline powder that is highly soluble in water.[1] Its utility in research and pharmaceutical development stems from its properties as a stabilizer and pH buffer.[1] This guide details a reliable laboratory-scale synthesis and purification protocol to obtain high-purity this compound.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the neutralization of sebacic acid with a stoichiometric amount of sodium hydroxide (B78521). This acid-base reaction is typically carried out in an aqueous solution.

Reaction Principle

The reaction involves the deprotonation of the two carboxylic acid groups of sebacic acid by sodium hydroxide to form the disodium salt and water.

Chemical Equation:

HOOC-(CH₂)₈-COOH + 2 NaOH → NaOOC-(CH₂)₈-COONa + 2 H₂O

Experimental Protocol: Synthesis

This protocol is designed for a laboratory setting and can be scaled as needed.

Materials:

-

Sebacic acid (C₁₀H₁₈O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Procedure:

-

Dissolving Sebacic Acid: In a beaker, dissolve a specific molar quantity of sebacic acid in a suitable volume of deionized water with stirring. Gentle heating may be applied to aid dissolution. A Chinese patent suggests a weight ratio of water to sebacic acid in the range of 20-25 to 9-11 for industrial processes, which can be adapted for laboratory scale.[2]

-

Preparing Sodium Hydroxide Solution: In a separate beaker, prepare a 2 molar equivalent solution of sodium hydroxide in deionized water. For instance, if you start with 1 mole of sebacic acid, you will need 2 moles of NaOH.

-

Neutralization Reaction: Slowly add the sodium hydroxide solution to the sebacic acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target pH should be neutral to slightly basic (pH 7-8).

-

Completion of Reaction: Continue stirring the solution for a period to ensure the reaction goes to completion. The resulting solution contains crude this compound.

Purification of this compound

Purification is a critical step to remove any unreacted starting materials or side products. Recrystallization is an effective method for purifying solid compounds like this compound.

Principle of Recrystallization

Recrystallization relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved.

Experimental Protocol: Purification by Recrystallization

A common solvent system for the recrystallization of this compound is an ethanol-water mixture.

Materials:

-

Crude this compound solution from synthesis

-

Ethanol (95% or absolute)

-

Deionized water

-

Activated carbon (optional, for decolorizing)

Equipment:

-

Erlenmeyer flasks

-

Heating plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection and Dissolution: To the aqueous solution of crude this compound, add ethanol. The goal is to create a solvent mixture where this compound is soluble at high temperatures but less so at room temperature. The mixture can be heated to facilitate the dissolution of the crude product. If the solution has any color, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

-

Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the solution should not be disturbed during this initial cooling phase.

-

Inducing Further Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Physical Properties

The physical properties of the synthesized this compound can be compared with literature values.

| Property | Value |

| Appearance | White crystalline powder[1] |

| Molecular Weight | 246.21 g/mol [3] |

| Solubility in Water | Highly soluble[1] |

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the absence of the broad O-H stretch from the carboxylic acid groups of sebacic acid and the presence of strong carboxylate (COO⁻) stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the methylene (B1212753) protons of the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylate carbons and the methylene carbons.

Workflow and Diagrams

The overall process of synthesizing and purifying this compound can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and purification of this compound. Note that actual yields and purity will vary depending on the specific experimental conditions.

| Parameter | Value/Range | Notes |

| Theoretical Yield | Dependent on starting material quantities | Calculated based on the stoichiometry of the reaction. |

| Typical Purity (Commercial) | >97.0% to >98% | As reported by various chemical suppliers. |

| pH of final product (1% solution) | 7-8 | A Chinese patent provides this as a specification.[2] |

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound for research applications. By following the outlined protocols, researchers can reliably produce a high-purity product suitable for a range of scientific investigations. The characterization techniques described are essential for verifying the identity and purity of the final compound.

References

A Comprehensive Technical Guide to the Solubility of Disodium Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) sebacate (B1225510), the disodium salt of sebacic acid, is a versatile dicarboxylic acid salt with a wide range of applications in industrial and cosmetic formulations.[1] Its utility is often dictated by its solubility characteristics in various media. This technical guide provides an in-depth overview of the solubility of disodium sebacate in water and organic solvents, offering quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Physicochemical Properties

-

IUPAC Name: Disodium decanedioate

-

CAS Number: 17265-14-4

-

Molecular Formula: C₁₀H₁₆Na₂O₄

-

Molecular Weight: 246.21 g/mol

-

Appearance: White to almost white crystalline powder[1]

Aqueous Solubility

This compound is highly soluble in water.[1] The available quantitative data for its solubility in water at standard conditions is presented in the table below.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) |

| 20 | 198.8[2] |

Solubility in Binary Solvent Mixtures

The solubility of this compound has been experimentally determined in various binary solvent mixtures. The following tables summarize the mole fraction solubility (x₁) of this compound in water + methanol (B129727), water + acetone (B3395972), and water + dimethylformamide (DMF) mixtures at different temperatures. As a general trend, the solubility of this compound in these binary mixtures increases with rising temperature but decreases as the mole fraction of the organic solvent increases.[3][4]

Table 2: Mole Fraction Solubility (x₁) of this compound in Water + Methanol Mixtures at Various Temperatures[3]

| Temperature (K) | x₁ (w₂=0.1) | x₁ (w₂=0.2) | x₁ (w₂=0.3) | x₁ (w₂=0.4) | x₁ (w₂=0.5) |

| 283.15 | 0.0158 | 0.0125 | 0.0098 | 0.0075 | 0.0056 |

| 293.15 | 0.0178 | 0.0142 | 0.0112 | 0.0086 | 0.0065 |

| 303.15 | 0.0201 | 0.0161 | 0.0127 | 0.0099 | 0.0075 |

| 313.15 | 0.0226 | 0.0182 | 0.0145 | 0.0113 | 0.0086 |

| 323.15 | 0.0254 | 0.0205 | 0.0164 | 0.0128 | 0.0098 |

| 328.15 | 0.0269 | 0.0218 | 0.0174 | 0.0136 | 0.0104 |

w₂ represents the mass fraction of methanol in the solvent mixture.

Table 3: Mole Fraction Solubility (x₁) of this compound in Water + Acetone Mixtures at Various Temperatures[3]

| Temperature (K) | x₁ (w₂=0.1) | x₁ (w₂=0.2) | x₁ (w₂=0.3) | x₁ (w₂=0.4) | x₁ (w₂=0.5) |

| 283.15 | 0.0162 | 0.0131 | 0.0105 | 0.0083 | 0.0065 |

| 293.15 | 0.0183 | 0.0148 | 0.0119 | 0.0094 | 0.0074 |

| 303.15 | 0.0206 | 0.0167 | 0.0135 | 0.0107 | 0.0084 |

| 313.15 | 0.0232 | 0.0188 | 0.0152 | 0.0121 | 0.0095 |

| 323.15 | 0.0260 | 0.0212 | 0.0171 | 0.0136 | 0.0108 |

| 328.15 | 0.0276 | 0.0225 | 0.0182 | 0.0145 | 0.0115 |

w₂ represents the mass fraction of acetone in the solvent mixture.

Table 4: Mole Fraction Solubility (x₁) of this compound in Water + DMF Mixtures at Various Temperatures[3]

| Temperature (K) | x₁ (w₂=0.1) | x₁ (w₂=0.2) | x₁ (w₂=0.3) | x₁ (w₂=0.4) | x₁ (w₂=0.5) |

| 283.15 | 0.0165 | 0.0136 | 0.0111 | 0.0090 | 0.0072 |

| 293.15 | 0.0186 | 0.0154 | 0.0126 | 0.0102 | 0.0082 |

| 303.15 | 0.0210 | 0.0174 | 0.0142 | 0.0116 | 0.0093 |

| 313.15 | 0.0236 | 0.0196 | 0.0161 | 0.0131 | 0.0105 |

| 323.15 | 0.0265 | 0.0220 | 0.0181 | 0.0148 | 0.0118 |

| 328.15 | 0.0281 | 0.0234 | 0.0193 | 0.0157 | 0.0126 |

w₂ represents the mass fraction of DMF in the solvent mixture.

Solubility in Organic Solvents

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common experiments used to determine the solubility of a compound: the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solute in a solvent by measuring the mass of the solute dissolved in a known mass of a saturated solution.[3]

Materials:

-

This compound

-

Solvent of interest (e.g., water, organic solvent)

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a jacketed glass vessel or a sealed flask.

-

Place the vessel in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a suitable membrane filter to remove any undissolved particles.

-

-

Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass of the filtered saturated solution into the pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

-

Shake-Flask Method

The shake-flask method is another widely used and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Solvent of interest

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials or flasks.

-

Add a precise volume of the solvent to each vial.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker with the temperature set to the desired value.

-

Shake the vials at a constant speed for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot to ensure no solid particles are present.

-

Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account any dilution steps.

-

The resulting concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using either the gravimetric or shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic systems. The quantitative data presented in tabular format, along with the detailed experimental protocols, offer valuable resources for researchers and formulation scientists. While data on its solubility in pure organic solvents is limited, the general principles of carboxylate salt solubility provide a useful framework for estimation. The provided workflow diagram offers a clear visual guide for conducting solubility experiments. This information is critical for the effective utilization of this compound in various scientific and industrial applications, including drug development.

References

Disodium Sebacate: A Comprehensive Technical Guide for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) sebacate (B1225510), the disodium salt of the naturally derived dicarboxylic acid, sebacic acid, is a versatile compound with a growing presence in various scientific and industrial fields.[1][2] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its analysis, and its applications, particularly within the laboratory and pharmaceutical contexts.

Core Physical and Chemical Properties

Disodium sebacate is a white, odorless crystalline powder.[1][3][4] It is known for its high solubility in water and its role as a stabilizer, lubricant, and corrosion inhibitor in numerous formulations.[1][2][5]

Table 1: Quantitative Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆Na₂O₄ | [2][6] |

| Molecular Weight | 246.21 g/mol | [6] |

| CAS Number | 17265-14-4 | [2][6] |

| Appearance | White to almost white crystalline powder | [1][4][7] |

| Melting Point | 239 °C or >300 °C (See Note 1) | [3][8] |

| Water Solubility | 198.8 g/L at 20°C | [9][10] |

| pKa (of Sebacic Acid) | pKa₁ = 4.59, pKa₂ = 5.59 | [11] |

| Density | 1.48 g/cm³ at 20°C | [9][10] |

| Purity (Typical) | ≥ 97.0% (Nonaqueous Titration) | [5][7] |

Note 1: There are conflicting reports regarding the precise melting point of this compound. Some sources indicate a melting point of 239°C, while others state it is above 300°C. This discrepancy may be attributable to differences in the purity of the samples tested or the analytical method employed. It is recommended that users determine the melting point of their specific batch for accurate characterization.

Spectroscopic and Analytical Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the absence of a broad O-H stretch from the carboxylic acid and the presence of strong absorption bands corresponding to the carboxylate anion.

Expected Characteristic FT-IR Peaks:

-

~2920-2850 cm⁻¹: C-H stretching vibrations of the methylene (B1212753) groups.

-

~1560-1540 cm⁻¹: Asymmetric stretching of the carboxylate (COO⁻) group.

-

~1440-1400 cm⁻¹: Symmetric stretching of the carboxylate (COO⁻) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (Proton NMR): In a suitable solvent such as D₂O, the ¹H NMR spectrum of this compound is expected to show signals corresponding to the methylene protons of the decanedioate backbone. The chemical shifts will be influenced by the proximity to the carboxylate groups.

-

α-protons (adjacent to COO⁻): Expected to be the most downfield methylene signal.

-

β and other methylene protons: A series of overlapping multiplets further upfield.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carboxylate carbon and the different methylene carbons in the aliphatic chain.

-

Carbonyl Carbon (COO⁻): Expected to be the most downfield signal, typically in the range of 170-185 ppm.

-

Methylene Carbons: A series of signals in the aliphatic region of the spectrum.

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a crystalline solid.[3][7][12]

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Diagram 1: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol describes the gravimetric method for quantifying the solubility of this compound in water at a specific temperature.[2]

Methodology:

-

Equilibrium Setup: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. A magnetic stirrer and a temperature-controlled water bath are recommended.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry evaporating dish. Heat the dish gently in a drying oven until all the water has evaporated.

-

Mass Determination: Allow the evaporating dish to cool to room temperature in a desiccator, and then weigh it. The difference between the final and initial mass of the dish is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/L using the mass of the dissolved solid and the volume of the supernatant taken.

Diagram 2: Workflow for Determining Aqueous Solubility.

Purity Assessment (Nonaqueous Titration)

For a salt of a weak acid like this compound, nonaqueous titration is a suitable method for determining purity.[13][14][15]

Methodology:

-

Solvent Preparation: Use a suitable nonaqueous solvent, such as glacial acetic acid.

-

Sample Dissolution: Accurately weigh a sample of this compound and dissolve it in the chosen solvent. Gentle warming may be required.

-

Titrant: Use a standardized solution of a strong acid in a nonaqueous solvent, such as perchloric acid in glacial acetic acid.

-

Indicator: Add a few drops of a suitable indicator, such as crystal violet.

-

Titration: Titrate the sample solution with the standardized perchloric acid solution until the endpoint is reached, as indicated by a color change of the indicator.

-

Calculation: Calculate the purity of the this compound based on the volume of titrant used, its concentration, and the initial mass of the sample.

Diagram 3: Workflow for Purity Assessment by Nonaqueous Titration.

Applications in Research and Drug Development

While primarily used in industrial applications such as cosmetics, detergents, and lubricants, this compound also holds relevance for researchers and professionals in drug development.[2][5][16][17]

-

Buffering and Stabilizing Agent: In pharmaceutical formulations, this compound can be utilized as a buffering and stabilizing agent, helping to maintain the desired pH and prevent the degradation of active pharmaceutical ingredients (APIs).[1][16]

-

Excipient in Formulations: Its properties make it a candidate for use as an excipient in various dosage forms.[16] Excipients are crucial for the manufacture, stability, and performance of pharmaceutical products.[18]

-

Corrosion Inhibition: In laboratory settings, its anti-corrosive properties can be beneficial in protecting metal equipment and components from degradation.[2][5]

As a well-characterized and stable compound, this compound offers a reliable option for formulators seeking to optimize the performance and shelf-life of their products. Its derivation from a natural and renewable resource, castor oil, also aligns with the growing interest in sustainable chemical sourcing.[1][2]

References

- 1. quora.com [quora.com]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. thinksrs.com [thinksrs.com]

- 4. This compound - MATSEN CHEMIE AG [matsen.de]

- 5. This compound | 17265-14-4 | TCI AMERICA [tcichemicals.com]

- 6. education.com [education.com]

- 7. edisco.it [edisco.it]

- 8. This compound | Castor International [castor-international.nl]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 17265-14-4 CAS MSDS (SEBACIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Sebacic Acid [drugfuture.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. digicollections.net [digicollections.net]

- 14. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 15. pharmdguru.com [pharmdguru.com]

- 16. Disodiumsebacate | CAS 17265-14-4 | Connect Chemicals [connectchemicals.com]

- 17. nbinno.com [nbinno.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide on the Core Mechanism of Action of Disodium Sebacate as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) sebacate (B1225510), the sodium salt of the naturally derived dicarboxylic acid sebacic acid, has emerged as a highly effective and environmentally benign corrosion inhibitor for various metals, particularly steel and its alloys. This technical guide delineates the core mechanism of action by which disodium sebacate imparts corrosion protection. The primary mechanism involves the formation of a robust, passive protective film on the metal surface through a process of adsorption and complex formation. This guide summarizes key quantitative data from electrochemical studies, details relevant experimental protocols, and provides visualizations of the inhibitive pathways and experimental workflows.

Core Mechanism of Action

The corrosion inhibition properties of this compound are primarily attributed to its ability to form a stable, insoluble protective film on the metal surface. This process can be understood through the following key stages:

-

Adsorption: In an aqueous corrosive environment, the sebacate dianion (C₈H₁₆(COO)₂²⁻) adsorbs onto the metal surface. This adsorption is facilitated by the electrostatic interaction between the negatively charged carboxylate groups and the positively charged metal surface at the corrosion potential.

-

Complex Formation and Film Precipitation: Following adsorption, the sebacate anions form complexes with the metal cations (e.g., Fe²⁺ on steel) produced during the initial stages of corrosion. These metal-sebacate complexes are sparingly soluble and precipitate onto the surface, forming a dense and adherent protective film. Evidence suggests a bidentate bridging coordination between the carboxylate groups and the metal ions, contributing to the stability of the film.

-

Anodic Inhibition: this compound primarily functions as an anodic inhibitor. The protective film acts as a physical barrier, stifling the anodic dissolution of the metal by blocking active corrosion sites. This is evidenced by a significant positive shift in the corrosion potential (Ecorr) and a reduction in the anodic current density in electrochemical studies.

-

Passivation: The formation of the metal-sebacate complex layer effectively passivates the metal surface, rendering it less susceptible to attack by corrosive species such as chloride ions. This passive layer is stable under near-neutral pH conditions and in the presence of dissolved oxygen.

Quantitative Data Presentation

The effectiveness of this compound as a corrosion inhibitor has been quantified through various electrochemical techniques. The following tables summarize key parameters from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on steel in a corrosive medium.

Table 1: Potentiodynamic Polarization Data for Steel in 0.5 M NaCl Solution

| Condition | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) |

| Bare Steel | -0.71 V | 1.2 x 10⁻⁵ | - |

| Steel + 3 g/L this compound | -0.25 V | 2.4 x 10⁻⁷ | 98%[1][2] |

Data sourced from a study on steel in a near-neutral saline solution, demonstrating the significant anodic inhibition effect of this compound.[1][2]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 0.5 M NaCl Solution

| Condition | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (CPE-T) (F·sⁿ⁻¹/cm²) | n | Inhibition Efficiency (%) |

| Bare Steel | 2.5 x 10³ | 1.5 x 10⁻⁴ | 0.85 | - |

| Steel + 3 g/L this compound | 1.2 x 10⁵ | 5.0 x 10⁻⁵ | 0.80 | 98%[1][2] |

EIS data corroborates the high inhibition efficiency, with a significant increase in charge transfer resistance indicating the formation of a protective barrier.[1][2]

Experimental Protocols

The evaluation of this compound's corrosion inhibition performance relies on standardized electrochemical and surface analysis techniques.

Electrochemical Measurements

Objective: To determine the corrosion rate and inhibition efficiency.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Steel coupon of known surface area

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode (CE): Platinum or graphite (B72142) rod

-

-

Corrosive Medium: e.g., 0.5 M NaCl solution

-

Inhibitor: this compound solution of desired concentration

Protocol:

-

Electrode Preparation: Mechanically polish the working electrode with successively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium (with and without the inhibitor).

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 1 hour) until a steady state is reached.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and analyze it by fitting to an appropriate equivalent electrical circuit to determine parameters like Rct and Cdl.

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

-

Plot the resulting current density as a function of potential to obtain the polarization curve.

-

Determine Ecorr and icorr by Tafel extrapolation.

-

Surface Analysis Techniques

Objective: To characterize the protective film formed on the metal surface.

a) Fourier Transform Infrared Spectroscopy (FTIR)

Protocol:

-

Immerse a polished steel coupon in the corrosive solution containing this compound for a specified duration.

-

Gently rinse the coupon with a non-aqueous solvent (e.g., ethanol) to remove residual solution without disturbing the adsorbed film, and then dry it.

-

Analyze the surface using an FTIR spectrometer in Attenuated Total Reflectance (ATR) or grazing angle mode.

-

Compare the spectrum with that of pure this compound to identify characteristic peaks corresponding to the carboxylate groups and their interaction with the metal surface. Look for shifts in the symmetric and asymmetric COO⁻ stretching frequencies, which can indicate coordination with the metal.

b) X-ray Photoelectron Spectroscopy (XPS)

Protocol:

-

Prepare the sample as described for FTIR analysis.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

-

Acquire high-resolution spectra for the elements of interest (e.g., Fe 2p, O 1s, C 1s).

-

Deconvolute the peaks to identify the chemical states of the elements and confirm the presence of iron-sebacate complexes and the composition of the passive layer.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflows

Conclusion

This compound demonstrates exceptional efficacy as a corrosion inhibitor, particularly for steel, through a mechanism centered on the formation of a passive, protective film. Its action as an anodic inhibitor is well-supported by electrochemical data, which reveals a significant reduction in corrosion rate and an increase in surface resistance. The detailed experimental protocols provided herein offer a framework for the consistent and reliable evaluation of its performance. The visualizations illustrate the logical progression of the inhibition mechanism and the systematic workflow for its characterization. Further research focusing on the influence of environmental variables and synergistic effects with other inhibitors will continue to expand the application of this promising and environmentally friendly corrosion inhibitor.

References

An In-depth Technical Guide on the Role of Disodium Sebacate in Biodegradable Polymer Formation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sebacic acid, a naturally derived C10 dicarboxylic acid, is a cornerstone monomer for producing a wide range of biodegradable polyesters and polyamides. Its disodium (B8443419) salt, disodium sebacate (B1225510), offers an alternative chemical handle for polymerization, enabling reaction pathways such as interfacial polymerization that are distinct from the common melt polycondensation of the parent acid. This guide details the role of both sebacic acid and disodium sebacate in forming biodegradable polymers, focusing on polyesterification. It provides a comparative overview of reaction mechanisms, detailed experimental protocols for synthesis and characterization, and a summary of the physicochemical properties of resulting polymers. The content is structured to provide researchers and drug development professionals with a comprehensive technical foundation for leveraging sebacate-based polymers in applications ranging from tissue engineering to controlled drug delivery.

Introduction to Sebacate-Based Monomers

Sebacic acid (decanedioic acid) is a bio-based monomer, typically derived from castor oil, making it a sustainable building block for polymer synthesis.[1] Polymers derived from it are known for their biocompatibility, biodegradability, and tunable mechanical properties.[2] The degradation of sebacate-based polyesters occurs via hydrolysis of the ester bonds, eventually yielding sebacic acid and the corresponding alcohol co-monomer, which can be metabolized in vivo.[3]

While sebacic acid is typically polymerized via high-temperature melt polycondensation, its salt, This compound (Na₂C₁₀H₁₆O₄), presents an alternative pathway. As a water-soluble salt, it is particularly suited for low-temperature techniques like interfacial polymerization.[1][4] This method involves reacting the this compound, dissolved in an aqueous phase, with a complementary monomer (e.g., a diacyl chloride or an alkyl dihalide) dissolved in an immiscible organic solvent.[5][6] Polymerization occurs rapidly at the liquid-liquid interface.[7][8] This approach avoids the high temperatures that can be detrimental to sensitive co-monomers or encapsulated therapeutic agents.

Role in Biodegradable Polymer Formation: Reaction Mechanisms

The primary role of sebacate monomers is to form the backbone of aliphatic or semi-aromatic polyesters through condensation reactions. The specific mechanism depends on whether the acid or salt form is used.

Melt Polycondensation of Sebacic Acid

This is the most common method for synthesizing sebacate-based polyesters like Poly(glycerol sebacate) (PGS). It involves a direct esterification reaction between the carboxylic acid groups of sebacic acid and the hydroxyl groups of a diol or polyol co-monomer at high temperatures (120-150°C) and under vacuum to drive the removal of the water byproduct.[2][5]

-

Reaction: n HOOC-(CH₂)₈-COOH + n HO-R-OH ⇌ [-O-R-O-CO-(CH₂)₈-CO-]n + 2n H₂O

Interfacial Polymerization with this compound

Using this compound allows for polymerization at or near room temperature. The dicarboxylate salt, dissolved in water, reacts with a di-functional electrophile, such as an alkyl dihalide or a diacyl chloride, dissolved in an organic solvent. This Williamson ether-like synthesis or Schotten-Baumann reaction forms the ester linkage.[5][7]

-

Reaction (with Diacyl Chloride): n NaOOC-(CH₂)₈-COONa (aq) + n ClCO-R-COCl (org) → [-O-CO-R-CO-O-CO-(CH₂)₈-CO-]n + 2n NaCl

-

Reaction (with Alkyl Dihalide): n NaOOC-(CH₂)₈-COONa (aq) + n X-R-X (org) → [-O-CO-(CH₂)₈-CO-O-R-]n + 2n NaX (where X = Cl, Br, I)

The diagram below illustrates these two primary polymerization pathways.

Properties of Sebacate-Based Biodegradable Polymers

The physicochemical properties of sebacate-based polymers can be extensively tuned by selecting different co-monomers and adjusting synthesis conditions. The long, flexible 8-carbon aliphatic chain of the sebacate unit generally imparts ductility and lowers the glass transition temperature. Data for several representative sebacate-based polymers, synthesized from sebacic acid, are summarized below.

Table 1: Thermal and Molecular Properties of Sebacate-Based Polymers

| Polymer Name | Co-Monomer | Synthesis Method | Mₙ (kDa) | PDI | T₉ (°C) | Tₘ (°C) | Reference |

| Poly(glycerol sebacate) (PGS) | Glycerol (B35011) | Melt Polycondensation | 1.6 - 16.6 | 1.8 - 2.5 | -40 to -15 | -20 to 40 | [9] |

| Poly(butylene sebacate) (PBSe) | 1,4-Butanediol | Melt Polycondensation | ~30 | ~2.0 | -35 | 60 - 65 | [10] |

| PBSeT (6:4)¹ | 1,4-Butanediol, DMT² | Melt Polycondensation | 88.7 - 154.9 | 1.9 - 2.3 | -31 | 110 | [11] |

| Poly(sorbitol sebacate) (PSS) | Sorbitol | Melt Polycondensation | N/A | N/A | 29 | N/A | [12] |

| ¹ PBSeT (6:4) refers to Poly(butylene sebacate-co-terephthalate) with a 6:4 molar ratio of sebacic acid to dimethyl terephthalate. | |||||||

| ² DMT stands for Dimethyl Terephthalate. |

Table 2: Mechanical Properties of Sebacate-Based Polymers

| Polymer Name | Co-Monomer | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(glycerol sebacate) (PGS) | Glycerol | 0.05 - 1.38 | 0.2 - 0.5 | 30 - 260 | [9] |

| Crosslinked PSeD¹ | Diglycidyl Sebacate | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 | [2] |

| PBSeT (6:4) | 1,4-Butanediol, DMT | 15.7 | 19.5 | >1600 | [11] |

| Poly(sorbitol sebacate) (PSS) | Sorbitol | 0.37 ± 0.08 | 0.57 ± 0.15 | 192 ± 60 | [12] |

| ¹ PSeD refers to Poly(sebacoyl diglyceride), an analogue of PGS synthesized via ring-opening polymerization. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of a representative sebacate-based polymer, Poly(glycerol sebacate) (PGS), via melt polycondensation.

Synthesis of PGS Pre-polymer

This protocol is adapted from established methods for PGS synthesis.[2]

-

Reactant Preparation: Add equimolar amounts of glycerol and sebacic acid to a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen gas inlet, and a condenser.

-

Melt Reaction: Place the flask in an oil bath preheated to 120°C. Stir the mixture under a continuous nitrogen blanket for 24 hours. During this period, the mixture will become homogenous and then gradually increase in viscosity as the pre-polymer forms and water is eliminated.

-

Pre-polymer Recovery: The resulting viscous liquid is the PGS pre-polymer. It can be used immediately for the curing step or stored at 4°C.

Curing of PGS Pre-polymer into a Thermoset Elastomer

-

Molding: Pour the pre-polymer into a desired mold (e.g., a Teflon dish to create a film).

-

Crosslinking: Place the mold in a vacuum oven. Cure the pre-polymer at 120°C under high vacuum (<1 Torr) for 48 hours. This step promotes further esterification, particularly involving the secondary hydroxyl group of glycerol, leading to a crosslinked thermoset polymer network.

-

Final Product: After curing, allow the polymer to cool to room temperature before removing it from the mold. The final product is a transparent, elastomeric PGS film.

The general workflow for synthesis and subsequent characterization is depicted in the diagram below.

Characterization Methods

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester bond formation by identifying the characteristic C=O stretch around 1740 cm⁻¹.

-

Nuclear Magnetic Resonance (¹H NMR): Dissolve the pre-polymer in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure and monomer incorporation.

-

Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the pre-polymer using a system calibrated with polystyrene or polyethylene (B3416737) glycol standards.

-

Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the cured polymer, including the glass transition temperature (T₉) and melting temperature (Tₘ), typically by heating the sample from -80°C to 200°C at a rate of 10°C/min.[9]

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation profile by heating the cured polymer in a nitrogen atmosphere from room temperature to 600°C at a rate of 10°C/min.[9]

-

Mechanical Testing: Cut the cured polymer film into dumbbell-shaped specimens and perform tensile testing according to ASTM standards to measure Young's modulus, ultimate tensile strength (UTS), and elongation at break.

Structure-Property Relationships

The properties of sebacate-based polymers are highly dependent on monomer stoichiometry and curing conditions. For polyol-based polyesters like PGS, the ratio of hydroxyl groups to carboxylic acid groups is a critical parameter that dictates the degree of crosslinking and, consequently, the mechanical properties.

An excess of hydroxyl groups or longer curing times leads to a more densely crosslinked network. This results in a stiffer material (higher Young's modulus) that is less flexible (lower elongation at break) and degrades more slowly due to reduced water penetration.

Conclusion and Future Outlook

This compound serves as a valuable alternative to sebacic acid for the synthesis of biodegradable polyesters, enabling access to polymerization techniques like interfacial polymerization that operate under mild, low-temperature conditions. While data on polymers derived directly from this compound is limited, the extensive research on sebacic acid-based polymers demonstrates a versatile platform for creating materials with tunable thermal, mechanical, and degradation properties. This tunability makes sebacate-based polymers highly attractive for sophisticated biomedical applications, including as elastomeric scaffolds for soft tissue engineering and as matrices for the controlled release of therapeutic agents. Future research should focus on systematically exploring the interfacial polymerization of this compound with various co-monomers to fully characterize the resulting polymers and expand the processing window for these important biomaterials.

References

- 1. Disodiumsebacate | CAS 17265-14-4 | Connect Chemicals [connectchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interfacial polymerization - Wikipedia [en.wikipedia.org]

- 8. Mechanism of interfacial polymerization - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Disodium Sebacate

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) sebacate (B1225510), the sodium salt of the C10 dicarboxylic acid sebacic acid, is a versatile compound with applications ranging from a stabilizer in cosmetics and polymers to a component in lubricants.[1] Its utility in various formulations, including those relevant to the pharmaceutical industry, necessitates a thorough understanding of its thermal stability and degradation characteristics. This guide provides an in-depth overview of the thermal behavior of disodium sebacate, including its stability profile and decomposition products.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its application in processes that involve elevated temperatures. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

A comprehensive literature search did not yield specific quantitative data from TGA and DSC analyses of pure this compound. However, studies on related aliphatic dicarboxylic acid salts provide a basis for understanding its expected thermal behavior. The following table summarizes the key thermal events anticipated for this compound, with placeholder values to be updated as experimental data becomes available.

| Thermal Event | Technique | Parameter | Typical Value Range for Dicarboxylic Acid Salts (°C) |

| Melting Point (Tm) | DSC | Onset Temperature | > 300 |

| Enthalpy of Fusion (ΔHf) | DSC | J/g | Data not available |

| Onset of Decomposition (Tonset) | TGA | °C | 350 - 450 |

| Temperature at Max Decomposition Rate (Tmax) | TGA | °C | 400 - 500 |

| Residual Mass at 600°C | TGA | % | ~40-50% (as Sodium Carbonate) |

Note: The values presented are illustrative and based on the general behavior of similar compounds. Specific experimental data for this compound is required for definitive values.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are essential for reproducible and accurate assessment of the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2]

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter with a temperature-controlled furnace and sensitive heat flow sensors.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into an aluminum or other suitable sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period. A cooling cycle may also be included to study crystallization behavior.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events, such as melting, and to calculate the peak temperature (melting point) and the area under the peak (enthalpy of fusion).

Degradation Profile

The thermal decomposition of this compound involves the breakdown of the molecule into smaller, more volatile compounds.

Identification of Degradation Products

The primary hazardous decomposition products of this compound are carbon dioxide (CO₂) and carbon monoxide (CO), as indicated by safety data sheets.[4] However, the thermal decomposition of sodium salts of dicarboxylic acids is known to produce a variety of organic molecules.[5] The final solid residue is typically sodium carbonate (Na₂CO₃).

A definitive identification of all volatile degradation products requires advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph and a mass spectrometer.

Methodology:

-

Sample Preparation: A very small amount of this compound (in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere. This thermal energy causes the molecule to fragment.

-

Gas Chromatography (GC): The resulting volatile fragments are swept by a carrier gas into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a unique mass spectrum for each compound.

-

Data Analysis: The mass spectra are compared to spectral libraries to identify the chemical structure of each degradation product.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of this compound.

Caption: General experimental workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

Based on the thermal decomposition of other alkali metal salts of dicarboxylic acids, a logical degradation pathway for this compound can be proposed. The initial step is likely decarboxylation to form organic intermediates, which then further decompose to smaller molecules, ultimately leading to the formation of sodium carbonate.

Caption: Proposed logical pathway for the thermal degradation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. particletechlabs.com [particletechlabs.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. researchgate.net [researchgate.net]

Disodium Sebacate as a Precursor for Sebacic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid, a ten-carbon dicarboxylic acid, is a valuable platform chemical with wide-ranging applications in polymers, plasticizers, lubricants, and cosmetics.[1][2] The predominant and most environmentally conscious production route for sebacic acid involves the alkaline pyrolysis of castor oil, a renewable feedstock.[1] This process hinges on the formation of disodium (B8443419) sebacate (B1225510) as a key intermediate. This technical guide provides a comprehensive overview of the synthesis of sebacic acid from disodium sebacate, detailing the underlying chemical pathways, experimental protocols for synthesis and purification, and quantitative data from various synthetic approaches.

Introduction

Sebacic acid is primarily derived from castor oil, where the main constituent, ricinoleic acid, undergoes a cleavage reaction under high temperature and strongly alkaline conditions.[1][3] This process, known as alkali fusion or caustic fusion, yields this compound and 2-octanol (B43104) as the main products.[3] The subsequent conversion of this compound to sebacic acid is achieved through a controlled acidification process. This guide will focus on the technical aspects of this conversion, providing researchers and drug development professionals with the necessary information for laboratory-scale synthesis and purification.

Chemical Pathway from Castor Oil to Sebacic Acid

The overall transformation from castor oil to sebacic acid can be conceptualized in three main stages:

-

Saponification: Castor oil, a triglyceride of ricinoleic acid, is first hydrolyzed with a strong base, typically sodium hydroxide (B78521), to produce glycerol (B35011) and the sodium salt of ricinoleic acid (sodium ricinoleate).[4]

-

Alkali Fusion (Oxidative Cleavage): The sodium ricinoleate (B1264116) is then subjected to high temperatures (typically 250-300°C) in the presence of molten alkali.[2][4] This harsh condition cleaves the ricinoleic acid molecule, yielding this compound and 2-octanol.[4]

-

Acidification: The resulting this compound is dissolved in water and acidified to precipitate the free sebacic acid.[3][4]

Figure 1: High-level chemical pathway from castor oil to sebacic acid.

Experimental Protocols

Synthesis of this compound via Alkali Fusion of Ricinoleic Acid

This protocol is based on a method optimized for high yield without the use of a thinning agent.[5][6][7]

Materials:

-

Sodium Ricinoleate

-

Potassium Hydroxide (KOH)

-

Iron (III) Oxide (Fe₂O₃) catalyst

-

Tubular furnace

Procedure:

-

Combine sodium ricinoleate and potassium hydroxide in a 5:4 weight ratio.

-

Add Iron (III) Oxide (Fe₂O₃) as a catalyst, at 1% of the total weight of the sodium ricinoleate.

-

The solid mixture is then placed in a tubular furnace.

-

The reaction is carried out at 270°C (543 K) for 60 minutes under an absolute pressure of 0.09 MPa.[5][6][7]

-

The resulting solid mass contains this compound.

Conversion of this compound to Sebacic Acid

This protocol details the acidification of the crude this compound to isolate sebacic acid.[3][4][8][9]

Materials:

-

Crude reaction mass containing this compound

-

Deionized water

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (3-6 M)

Procedure:

-

Dissolve the cooled reaction mass from the alkali fusion in water.[3]

-

Adjust the pH of the aqueous solution to approximately 6 with sulfuric or hydrochloric acid.[3][8] This step precipitates unreacted fatty acids and other byproducts.

-

Separate the precipitated solids by filtration.

-

The filtrate, containing the partially neutralized and water-soluble monosodium sebacate, is then further acidified to a pH of approximately 2.[3][8]

-

The sebacic acid will precipitate out of the solution as a white solid.

-

Collect the precipitated sebacic acid by filtration.

-

Wash the collected solid with cold deionized water to remove any remaining acid and soluble impurities.

-

Dry the purified sebacic acid in an oven at a temperature below its melting point (e.g., 80-100°C).[10]

Figure 2: General workflow for the conversion of this compound to sebacic acid.

Purification of Sebacic Acid by Recrystallization

This protocol describes a standard procedure for further purifying crude sebacic acid using water as the solvent.[10]

Materials:

-

Crude sebacic acid

-

Deionized water

-

Activated carbon (optional)

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude sebacic acid. For every 10 grams of crude sebacic acid, add approximately 100 mL of deionized water.[10]

-

Heating: Heat the suspension on a hot plate with constant stirring and bring the mixture to a boil to dissolve the sebacic acid.[10]

-

Decolorization (Optional): If the solution is colored, add a small amount of powdered activated carbon (0.2-0.5% of the crude sebacic acid weight) to the hot solution. Continue heating and stirring for 15-30 minutes.[10]

-

Hot Filtration: If activated carbon was used, filter the hot solution through a pre-heated funnel to remove the carbon.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of sebacic acid.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water.[10]

-

Drying: Dry the purified sebacic acid crystals in a drying oven at 80-100°C or in a vacuum desiccator.[10]

Quantitative Data

The yield and purity of sebacic acid are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Influence of Raw Material and Reaction Conditions on Sebacic Acid Yield

| Raw Material | Alkali | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Castor Oil | NaOH | - | 275 | - | 49.8 | US2182056A |

| Castor Oil | NaOH | - | 280 | 5 | 68.8 | [11] |

| Methyl Ricinoleate | NaOH | Pb₃O₄ (1%) | 280 | 3 | 77.7 | [11] |

| Sodium Ricinoleate | NaOH | Pb₃O₄ (1%) | 280 | 3 | 80.1 | [11] |

| Ricinoleic Acid | NaOH | Pb₃O₄ (1%) | 280 | 3 | 78.6 | [11] |

| Sodium Ricinoleate | KOH | Fe₂O₃ (1%) | 270 | 1 | 70.2 | [5][6][7] |

| Castor Oil | NaOH | - | ~280 | 0.42 (25 min) | ~85 | [12] |

Table 2: Purity of Sebacic Acid from Different Synthesis and Purification Methods

| Synthesis Method | Purification Method | Purity (%) | Reference |

| Solid-phase cleavage of sodium ricinoleate | Acidification | 98.1 | [5][6] |

| Not specified | Recrystallization from hot water | >99 | Implied by standard purification techniques |

| Microwave-assisted cracking of castor oil | Acidification and crystallization | Not specified, but high yield suggests good purity | [12] |

Troubleshooting and Optimization

Low Yield:

-

Incomplete Reaction: Ensure the reaction temperature and time are sufficient for the complete cleavage of the ricinoleate.

-

Oxidation: At high temperatures, oxidative side reactions can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen) can improve the yield.[9]

-

Improper pH Adjustment: During acidification, carefully control the pH to ensure selective precipitation.

Product Discoloration:

-

Impurities in Starting Material: The purity of the initial castor oil or ricinoleic acid can affect the final product's color.

-

High Reaction Temperature: Excessively high temperatures can lead to thermal decomposition and the formation of colored byproducts.

-

Purification: Employing activated carbon during recrystallization can effectively remove colored impurities.[10]

Conclusion

The synthesis of sebacic acid via the alkaline fusion of castor oil, with this compound as a key precursor, is a well-established and industrially significant process. By carefully controlling reaction parameters such as temperature, time, and reactant ratios, and by employing a systematic purification protocol involving multi-step acidification and recrystallization, high yields of pure sebacic acid can be obtained. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully synthesize and purify sebacic acid in a laboratory setting.

References

- 1. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 2. benchchem.com [benchchem.com]

- 3. castoroil.in [castoroil.in]

- 4. benchchem.com [benchchem.com]

- 5. Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of microwave pyrolysis of castor oil to sebacic acid :: BioResources [bioresources.cnr.ncsu.edu]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Disodium Sebacate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of disodium (B8443419) sebacate (B1225510) in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential risks to personnel.

Hazard Identification and Classification

Disodium sebacate is classified as causing serious eye irritation.[1][2][3][4] It is crucial to be aware of this primary hazard to implement appropriate safety measures. While extensive data is not available for other hazards, it is recommended to handle the compound with care, avoiding dust formation and contact with skin and clothing.[1][2]

GHS Hazard Statements:

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data

Investigations into the toxicity of this compound suggest a low level of toxicity, with observed toxic effects potentially attributable to the sodium content.[5] No oral acute toxicity was found in studies on rats and rabbits.[5] Furthermore, studies on fetal and neonatal toxicity indicated no teratogenic effects and regular fetal development.[5]

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | >6 g/kg | [6] |

| LD50 | Rat | Intraperitoneal | 5500 +/- 830 mg/kg b.w. | [5] |

| LD50 | Rat | Intravenous | 560 +/- 86.5 mg/kg b.w. | [5] |

| LD50 | Rabbit | Intraperitoneal | 6000 +/- 850 mg/kg b.w. | [5] |

| LD50 | Rabbit | Intravenous | 1400 +/- 267.2 mg/kg b.w. | [5] |

| LC50 | Danio rerio (zebra fish) | Semi-static test | > 100 mg/l - 96 h |

Personal Protective Equipment (PPE)

To mitigate the risk of exposure, particularly to the eyes, the following personal protective equipment is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary in situations with a higher risk of dust generation.[6]

-

Skin Protection: Wear impervious, fire/flame-resistant clothing and protective gloves.[1][2] Gloves must be inspected before use.[2]

-

Respiratory Protection: In cases where exposure limits may be exceeded or if irritation is experienced, a full-face respirator should be used.[1] A dust respirator is recommended.[6]

Handling and Storage Procedures

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1][2][6]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[6]

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6]

-

Special Hazards: Hazardous combustion products may include carbon oxides and sodium oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Experimental Workflow: Handling a this compound Spill

The following diagram illustrates the logical workflow for safely managing a this compound spill in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C10H16Na2O4 | CID 134734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

Disodium Sebacate: A Comprehensive Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) sebacate (B1225510), the sodium salt of the naturally derived sebacic acid, is emerging as a versatile and highly functional additive in the field of materials science. Its unique chemical structure, featuring a long aliphatic chain and two carboxylate groups, imparts a range of desirable properties, making it a valuable component in the development of advanced polymers, lubricants, and protective coatings. This technical guide provides an in-depth overview of the core applications of disodium sebacate, supported by quantitative data, detailed experimental protocols, and visualizations of its functional mechanisms.

Core Properties and Specifications

This compound is a white, crystalline powder with high water solubility. Its properties make it suitable for a variety of formulation processes.

| Property | Specification |

| Purity | ≥ 98.0%[1] |

| Moisture | ≤ 1.0%[1] |

| Insoluble Substances | ≤ 1.0%[1] |

| Chloride (Cl) | ≤ 300 ppm[1] |

| Iron (Fe) | ≤ 200 ppm[1] |

| Particle Size (140 mesh) | ≥ 95%[1] |

| pH (aqueous solution) | 7.0 - 8.0[1] |

Applications in Polymer Science: A Multifunctional Additive

This compound serves as a highly effective plasticizer and stabilizer in various polymer systems, enhancing their flexibility, durability, and processing characteristics.[2]

Plasticizing Effect on Polymers

While direct quantitative data for this compound as a primary plasticizer is not extensively published, the well-documented performance of sebacate esters, such as dibutyl sebacate (DBS) and di(2-ethylhexyl) sebacate (D2EHSe), provides strong evidence for the plasticizing capabilities of the sebacate backbone. The addition of these compounds to polymers like polyvinyl chloride (PVC) leads to a significant reduction in the glass transition temperature (Tg), a key indicator of increased flexibility.

| Polymer System | Plasticizer (Sebacate Ester) | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| PVC | Di(2-ethylhexyl) sebacate (D2EHSe) | 50 | 65.36 - 71.90[3] | - | - |

| PVC | Dibutyl sebacate (DBS) | 50 | - | 15.7[4] | 350[4] |

Note: The data above is for sebacate esters and is presented to illustrate the plasticizing potential of the sebacate structure.

Experimental Protocol: Preparation and Mechanical Testing of Plasticized PVC with a Sebacate-Based Plasticizer

This protocol describes a general method for incorporating a sebacate-based plasticizer into PVC and evaluating its mechanical properties.

Materials:

-

PVC resin

-

This compound (or a sebacate ester like DBS)

-

Thermal stabilizer (e.g., a mixed metal soap)

-

Solvent (e.g., tetrahydrofuran, THF)

-

Petri dishes

-

Universal Testing Machine (UTM)

-

Dynamic Mechanical Analyzer (DMA)

Procedure:

-

Compounding:

-

In a fume hood, dissolve a specific weight of PVC resin in THF.

-

In a separate container, dissolve the desired amount of this compound and thermal stabilizer in THF.

-

Slowly add the plasticizer solution to the PVC solution while stirring continuously to ensure a homogenous mixture.

-

-

Solvent Casting:

-

Pour the resulting PVC blend into a flat-bottomed petri dish.

-

Allow the solvent to evaporate slowly in a well-ventilated area at room temperature for 24-48 hours.

-

To remove any residual solvent, place the cast film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

-

-

Mechanical Testing:

-

Cut the prepared PVC films into dumbbell-shaped specimens according to ASTM D638 standards.

-

Conduct tensile testing using a Universal Testing Machine to determine the tensile strength and elongation at break.

-

Perform Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) of the plasticized PVC. The peak of the tan δ curve is typically taken as the Tg.

-

Stabilization of Polymers

This compound can also act as a stabilizer, protecting polymers from degradation induced by heat, light, and oxidation.[2] While the precise mechanism for this compound is not fully elucidated in the available literature, it is hypothesized to function as a radical scavenger, similar to other sebacate derivatives like Hindered Amine Light Stabilizers (HALS).

Corrosion Inhibition: Protecting Metallic Surfaces

This compound is a highly effective and environmentally friendly corrosion inhibitor for various metals, including steel and aluminum.[1][5] It functions by forming a protective molecular film on the metal surface, which acts as a barrier to corrosive agents.

| Metal | Corrosive Medium | Inhibitor | Inhibition Efficiency (%) |

| Hot-Dip Galvanized Steel | 0.1 M NaCl | Sebacic Acid | up to 98% |

| Acrylic-Coated Steel | Saline | Sebacate | 35% (reduction in creep) |

| Steel Rebar in Mortar | Chloride | LDH-Sebacate | 74% |

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

This protocol outlines the standard procedure for evaluating the corrosion inhibition efficiency of this compound using electrochemical techniques.

Materials:

-

Working electrode (metal coupon of interest, e.g., mild steel)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Corrosive solution (e.g., 0.1 M NaCl)

-

This compound

-

Potentiostat/Galvanostat with impedance measurement capabilities

Procedure:

-

Electrode Preparation:

-

Mechanically polish the working electrode with successively finer grades of SiC paper.

-

Degrease the electrode with acetone (B3395972) and rinse with deionized water.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive solution.

-

-

Electrochemical Measurements:

-

Electrochemical Impedance Spectroscopy (EIS):

-

Allow the system to stabilize at the open-circuit potential (OCP).

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-